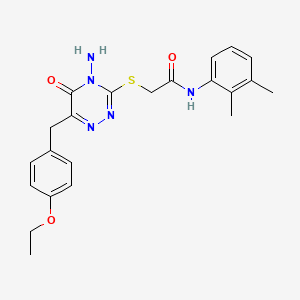
2-((4-amino-6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-amino-6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C22H25N5O3S and its molecular weight is 439.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((4-amino-6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a complex organic molecule that belongs to the class of triazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H24N4O2S, and it features a triazine ring that is known for its diverse biological properties. The presence of various functional groups such as amino, ethoxy, and thio groups contributes to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds containing triazine moieties exhibit significant antimicrobial properties. The mechanism often involves the inhibition of nucleic acid synthesis or interference with metabolic pathways in bacteria and fungi. For example, studies have shown that similar triazine derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli through disruption of their cell wall synthesis pathways .
Anticancer Properties
Triazine derivatives have been explored for their anticancer potential. The compound under discussion may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation. For instance, derivatives with similar structural features have demonstrated activity against breast cancer (T47D) and colon cancer (HCT-116) cell lines, suggesting a potential for therapeutic use in oncology .
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in disease processes. For instance, compounds with similar scaffolds have shown inhibitory effects on acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease . This property suggests that the compound could be further investigated for neuroprotective effects.
Study 1: Antimicrobial Efficacy
In a recent study evaluating various triazine derivatives, the compound demonstrated significant antibacterial activity against Mycobacterium tuberculosis with an IC50 value comparable to standard antibiotics . This highlights its potential as a lead compound for developing new antitubercular agents.
Study 2: Anticancer Activity
Another study focused on the anticancer effects of triazine derivatives found that compounds similar to the one discussed exhibited IC50 values ranging from 6.2 μM to 43.4 μM against different cancer cell lines . These findings suggest that modifications to the triazine structure could enhance selectivity and potency against cancer cells.
Study 3: Enzyme Inhibition
Research on enzyme inhibition revealed that certain triazine derivatives could effectively inhibit AChE activity, indicating their potential utility in treating neurodegenerative diseases . The exact mechanism involves binding to the active site of the enzyme, thereby preventing substrate hydrolysis.
Table 1: Biological Activities of Related Triazine Derivatives
Propiedades
IUPAC Name |
2-[[4-amino-6-[(4-ethoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3S/c1-4-30-17-10-8-16(9-11-17)12-19-21(29)27(23)22(26-25-19)31-13-20(28)24-18-7-5-6-14(2)15(18)3/h5-11H,4,12-13,23H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHVXKRFXHITCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC=CC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













